molecular formula C23H27N5O4S2 B11629847 4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B11629847
M. Wt: 501.6 g/mol
InChI Key: OFIZQGAOBHYMFW-VKAVYKQESA-N
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Description

4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves multiple steps. One common method starts with the preparation of intermediate compounds, such as 2-chloro-5-chloromethylpyridine and N-ethylpiperazine. These intermediates undergo a series of reactions, including Grignard reactions, reduction, and amination, to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of catalysts. The process may also involve purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H27N5O4S2

Molecular Weight

501.6 g/mol

IUPAC Name

4-[(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C23H27N5O4S2/c1-3-25-10-12-26(13-11-25)20-16(21(31)27-8-4-6-15(2)19(27)24-20)14-17-22(32)28(23(33)34-17)9-5-7-18(29)30/h4,6,8,14H,3,5,7,9-13H2,1-2H3,(H,29,30)/b17-14-

InChI Key

OFIZQGAOBHYMFW-VKAVYKQESA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCC(=O)O

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCCC(=O)O

Origin of Product

United States

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